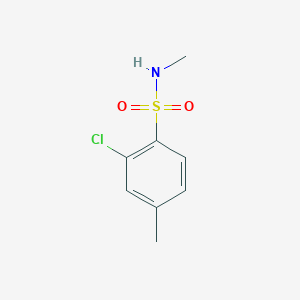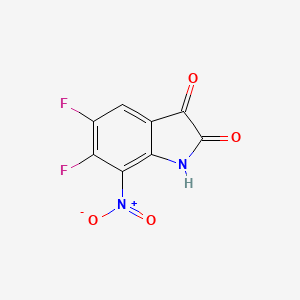
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H2F2N2O4 . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .
Molecular Structure Analysis
The molecular structure of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Indole derivatives, including 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione has a molecular weight of 228.11 . Further physical and chemical properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione derivatives have been studied for their antituberculosis activity. Notably, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv in vitro, highlighting their potential as antituberculosis agents (Karalı et al., 2007).
Corrosion Inhibition
Some derivatives of 5-nitro-1H-indole-2,3-dione, closely related to 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrated notable corrosion inhibition in sea water for carbon steel, suggesting their potential application in corrosion prevention (Ahmed et al., 2018).
Bioactive Schiff Bases
Schiff bases derived from nitro-indol-2,3-diones, similar to 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, have been synthesized and complexed with palladium(II) and platinum(II). These complexes displayed appreciable fungicidal and bactericidal properties, indicating their potential use in biocidal applications (Sharma et al., 2009).
Antimicrobial Activity
Sulfur-containing Schiff base complexes involving 5-nitro-1H-indole-2,3-dione showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential of using 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione derivatives in antimicrobial applications (Malik et al., 2010).
Cytotoxicity and Antiviral Activity
Derivatives of 5-nitro-1H-indole-2,3-dione have been synthesized and evaluated for their cytotoxicity and antiviral activity. Certain compounds demonstrated marked effects against cancer cell lines and pathogenic viruses, indicating potential therapeutic applications (Karalı, 2002); (Terzioğlu et al., 2005).
Antimicrobial and Fluorinated Compounds
Strategic synthesis of fluorinated 1,3-dihydro-indol-2-ones, structurally similar to 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, demonstrated good antimicrobial activities against bacteria and fungi. This highlights the potential of fluorinated derivatives in antimicrobial research (Chundawat et al., 2016).
Chemical Sensing
1H-Indole-2,3-dione compounds, closely related to 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, have been used as chemosensor agents for detecting Fe3+ ions. This application is based on their amide and carbonyl functional groups capable of binding and chelating metal ions, suggesting potential in chemical sensing technologies (Fahmi et al., 2019).
Zukünftige Richtungen
Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further understanding the biological activities of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione and its potential applications in medicine and other fields.
Eigenschaften
IUPAC Name |
5,6-difluoro-7-nitro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGUBSCJFKRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |
CAS RN |
1251925-00-4 |
Source


|
| Record name | 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


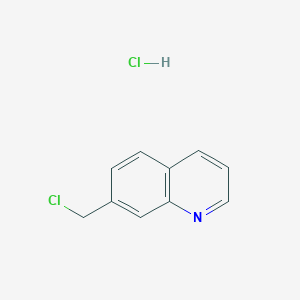
![4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B2357129.png)
![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)
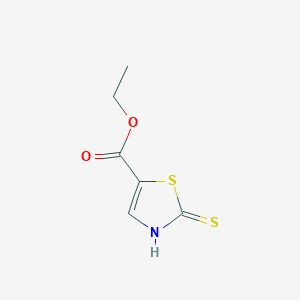
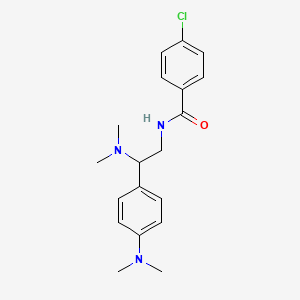
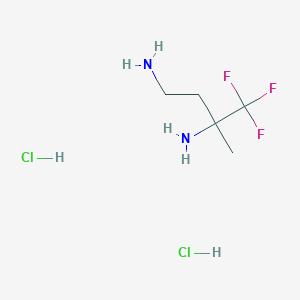
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)
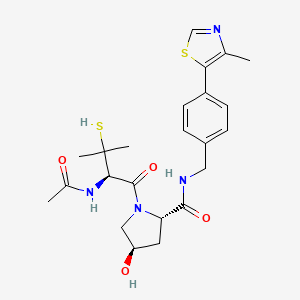
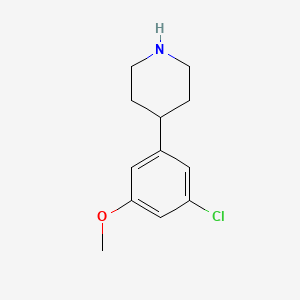
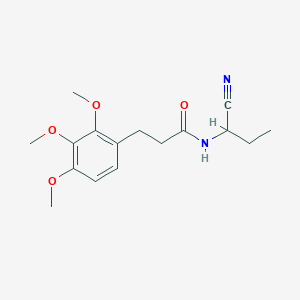
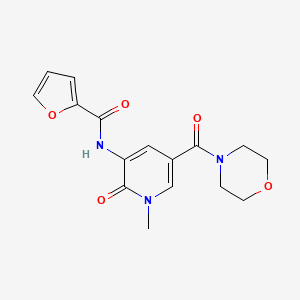
![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)
